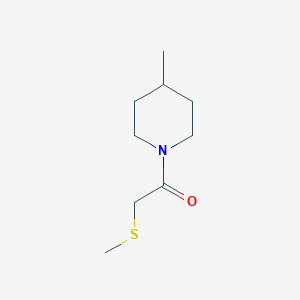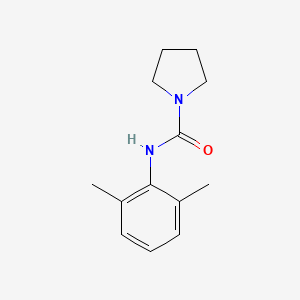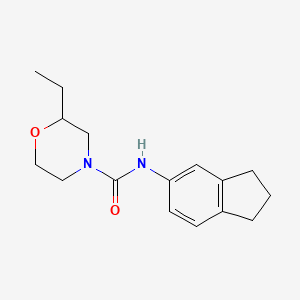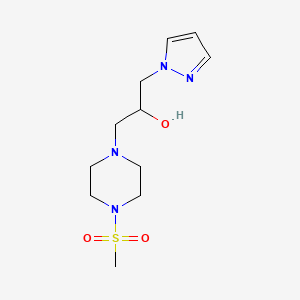
1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol, also known as MPPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPL is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biological activities. In
作用機序
The mechanism of action of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol is not fully understood, but it has been suggested that it may act by modulating the activity of various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, the modulation of neurotransmitter levels, and the inhibition of cancer cell growth. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity. However, its limited solubility in aqueous solutions may pose a challenge for certain experiments.
将来の方向性
There are several future directions for the research on 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol. One direction is the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is the development of novel derivatives of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol with improved biological activities and pharmacokinetic properties. Additionally, the development of new methods for the synthesis of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has several advantages for lab experiments, including its high purity and stability, and its potential use in the treatment of neurodegenerative diseases and cancer makes it an exciting area of research.
合成法
The synthesis of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has been reported through various methods, including the reaction of 1-(4-methylsulfonylphenyl)piperazine with 3-pyrazol-1-ylpropan-2-ol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 1-(4-methylsulfonylphenyl)piperazine with 3-chloropropan-1-ol in the presence of a base, followed by the reaction with sodium azide and copper (I) iodide to yield 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol. These methods have been optimized to obtain high yields of 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol with high purity.
科学的研究の応用
1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied extensively for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-19(17,18)15-7-5-13(6-8-15)9-11(16)10-14-4-2-3-12-14/h2-4,11,16H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRMKVOKZOVRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(CN2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylsulfonylpiperazin-1-yl)-3-pyrazol-1-ylpropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


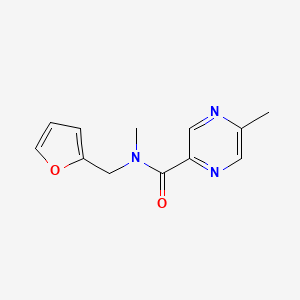
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
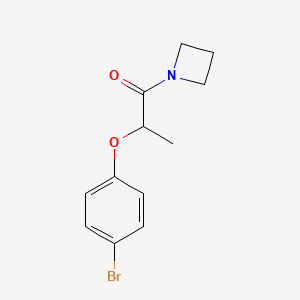
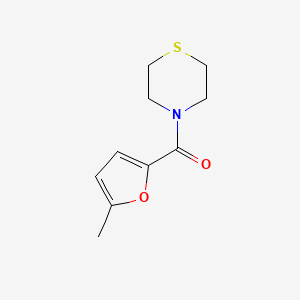
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)
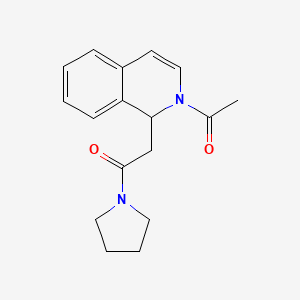
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
